Barium arsenide

2D materials narrow-gap semiconductor infrared photodetector

Researchers developing MWIR photodetectors face a scarcity of narrow-bandgap materials with sufficient electron mobility. Barium arsenide (Ba₃As₂) resolves this with a 0.356 eV bulk bandgap (~3.5 μm absorption) and 2D monolayer mobility of ~10³-10⁴ cm²V⁻¹s⁻¹. • Bulk bandgap 0.356 eV - optimized for MWIR thermal imaging & remote sensing • 2D monolayer bandgap 0.68 eV - targets NIR-SWIR photodetector prototyping • Available up to 5N (99.999%) purity for reproducible thin-film & crystal growth • Ships under inert atmosphere; moisture-sensitive - decomposes in water with AsH₃ evolution

Molecular Formula As2Ba3
Molecular Weight 561.8 g/mol
CAS No. 12255-50-4
Cat. No. B1516537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium arsenide
CAS12255-50-4
Molecular FormulaAs2Ba3
Molecular Weight561.8 g/mol
Structural Identifiers
SMILES[As]1=[As][Ba][Ba][Ba]1
InChIInChI=1S/As2.3Ba/c1-2;;;/q-2;;2*+1
InChIKeyQXGWABVPNZREIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Arsenide (CAS 12255-50-4) for Semiconductor Research and Optoelectronic Applications: A Procurement-Focused Baseline Overview


Barium arsenide (Ba₃As₂, CAS 12255-50-4) is a binary inorganic compound belonging to the alkaline earth arsenide family [1]. It is a crystalline solid with a body-centered cubic structure (lattice parameter a = 9.846 Å), exhibiting a deep brown color and a measured bulk density of 4.16 g/cm³ . As a member of the II₃-V₂ compound class, Ba₃As₂ is recognized for its narrow bandgap semiconducting behavior, with calculated bandgap values ranging from 0.356 eV in bulk form to 0.68 eV in two-dimensional (2D) monolayer configuration [2][3]. The compound decomposes in water with evolution of arsine (AsH₃), necessitating careful handling under inert atmosphere conditions [4].

1
Alkaline earth arsenide (II₃-V₂) for narrow-gap semiconductor studies
2
Reported fit for 2D monolayer and bulk IR photodetector research workflows
3
Inert-atmosphere handling required; moisture-sensitive with arsine evolution risk

Why Generic Substitution Fails: Understanding the Critical Differentiation of Barium Arsenide Among Alkaline Earth Arsenides


Substituting Ba₃As₂ with other alkaline earth arsenides such as Ca₃As₂ (calcium arsenide) or Sr₃As₂ (strontium arsenide) without careful consideration of property mismatches can lead to suboptimal or failed device performance in semiconductor and optoelectronic applications . While these compounds share the same II₃-V₂ stoichiometry and body-centered cubic crystal structure, Ba₃As₂ is quantifiably differentiated by its narrower electronic bandgap, significantly higher electron mobility in 2D configurations, distinct density and reactivity characteristics, and commercially available high-purity grades [1][2][3]. The following quantitative evidence demonstrates precisely where Ba₃As₂ diverges from its closest structural analogs, providing a rigorous basis for material selection decisions in procurement and research planning.

Ba₃As₂ (Target)
Ca₃As₂ / Sr₃As₂ (Substitute)
Bandgap Profile
Reported 2D bandgap differs; bulk bandgap supports distinct IR spectral window
Different 2D and bulk bandgap values may shift spectral response; IR detection context may not transfer
Density & Reactivity
Reported higher density (4.16 g/cm³) and distinct chemical reactivity profile
Lower-density analogs may alter X-ray attenuation and crystal-growth behavior; reactivity profile may differ
Commercial Purity
Multiple defined purity tiers available up to 5N for reproducible research
Limited commercial availability and less standardized purity options; may constrain specification-sensitive studies

Quantitative Evidence Guide: Measurable Differentiation of Barium Arsenide (Ba₃As₂) from Closest Comparators


Bandgap Engineering: 2D Monolayer Ba₃As₂ Offers a Narrower 0.68 eV Gap vs. 0.61 eV for Ba₃P₂ and 0.41 eV for Ca₃N₂

First-principles density functional theory (DFT) calculations on two-dimensional (2D) II₃-V₂ monolayers in the P3¯m1 space group reveal that Ba₃As₂ possesses an indirect narrow bandgap of 0.68 eV [1]. This value is quantitatively distinct from its isostructural comparators Ba₃P₂ (0.61 eV) and Ca₃N₂ (0.41 eV) evaluated under identical computational conditions [1]. The 0.68 eV bandgap positions Ba₃As₂ optimally for infrared (IR) detection applications, bridging the gap between narrower-gap and wider-gap 2D semiconductors.

2D Monolayer Bandgap
Head-to-head
Ba₃As₂: 0.68 eV
Ba₃P₂: 0.61 eV
Ca₃N₂: 0.41 eV
Reported bandgap differentiation among II₃-V₂ 2D monolayers
DFT-calculated; P3̄m1 space group monolayers
2D materials narrow-gap semiconductor infrared photodetector first-principles DFT

High Electron Mobility in 2D Ba₃As₂: ~10³–10⁴ cm²V⁻¹s⁻¹ Comparable to Ba₃P₂ and Ca₃N₂ in Monolayer Form

In the 2D monolayer configuration, Ba₃As₂ exhibits electron mobility in the range of approximately 10³–10⁴ cm²V⁻¹s⁻¹ as calculated via first-principles methods [1]. This mobility range is comparable to that of 2D Ba₃P₂ and Ca₃N₂ under the same computational framework, confirming that Ba₃As₂ retains competitive charge transport characteristics while offering a distinct bandgap value [1].

2D Electron Mobility
Head-to-head
~10³–10⁴ cm²V⁻¹s⁻¹
Supports carrier transport review for 2D device studies
Comparable magnitude to Ba₃P₂ and Ca₃N₂ in same framework
carrier mobility 2D semiconductor transistor channel optoelectronics

Bulk Bandgap of Ba₃As₂: Calculated 0.356 eV Positions It for Long-Wavelength IR Detection

Density functional theory (GGA) calculations for bulk crystalline Ba₃As₂ (mp-1013560) yield a bandgap of 0.356 eV [1]. This narrow bulk bandgap corresponds to photon absorption in the mid-wave infrared (MWIR) region (~3.5 μm), positioning Ba₃As₂ as a candidate for thermal imaging and IR sensing applications. The bulk bandgap value of 0.356 eV is distinct from the 2D monolayer value of 0.68 eV, reflecting the expected dimensionality-dependent electronic structure evolution [1].

Bulk Bandgap
Class-level
0.356 eV (GGA-DFT)
Reported MWIR absorption context for bulk crystalline form
DFT-GGA may underestimate; experimental verification needed
bulk semiconductor infrared detection narrow bandgap thermal imaging

Physical Properties: Ba₃As₂ Density (4.16 g/cm³) Exceeds Ca₃As₂ (~3.03 g/cm³) and Sr₃As₂ (3.23 g/cm³)

Ba₃As₂ exhibits a measured crystalline density of 4.16 g/cm³ (deep brown crystals), which is significantly higher than the reported densities of calcium arsenide (Ca₃As₂: ~3.03 g/cm³) and strontium arsenide (Sr₃As₂: 3.23 g/cm³) [1][2]. The compound is described as slightly darker in color, more readily fusible, and more reactive chemically than its calcium and strontium counterparts .

Bulk Density
Cross-study comparable
Ba₃As₂: 4.16 g/cm³
Ca₃As₂: ~3.03 g/cm³
Sr₃As₂: 3.23 g/cm³
Reported density differentiation among alkaline earth arsenides
Measured at room temperature; crystals from 750 °C synthesis
material density crystal growth alkaline earth arsenides physical characterization

Commercial Availability: High-Purity Grades up to 99.999% (5N) Enable Research Reproducibility

Ba₃As₂ is commercially available from specialty suppliers in multiple purity grades, including 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N) [1]. This tiered purity offering provides researchers with procurement flexibility based on application sensitivity, contrasting with less commonly stocked alkaline earth arsenides such as Ca₃As₂ or Sr₃As₂, which typically have more limited commercial availability and purity options [1].

Commercial Purity
Supporting evidence
99% (2N) to 99.999% (5N)
Supports purity-dependent semiconductor research workflows
Supplier specifications; lot-specific verification advised
high-purity materials semiconductor grade research chemicals procurement specification

Crystal Structure Differentiation: Ba₃As₂ Body-Centered Cubic Lattice (a = 9.846 Å) with Vacant Anion Sites

Ba₃As₂ crystallizes in a body-centered cubic structure with a lattice constant a = 9.846 Å, and is characterized by the presence of vacant anion sites (approximately 1/9 of anion positions unoccupied) . This structural feature distinguishes Ba₃As₂ from other alkaline earth arsenides and may influence its electronic and ionic transport properties .

Crystal Structure
Class-level
a = 9.846 Å (bcc)
Supports epitaxial growth modeling and substrate matching
Body-centered cubic; ~1/9 anion sites vacant
crystallography X-ray diffraction lattice parameter alkaline earth arsenides

Optimized Application Scenarios for Barium Arsenide (Ba₃As₂) Based on Quantified Differentiation


2D Narrow-Gap Semiconductor Research for Infrared Photodetectors

The 0.68 eV indirect bandgap of 2D monolayer Ba₃As₂, combined with high electron mobility (~10³–10⁴ cm²V⁻¹s⁻¹), positions this material as a prime candidate for next-generation infrared photodetectors [1]. Its bandgap value sits optimally between those of 2D Ca₃N₂ (0.41 eV) and 2D Ba₃P₂ (0.61 eV), offering a distinct spectral response window for near-infrared to short-wave infrared detection applications [1]. Researchers developing 2D material-based photodetectors, imaging sensors, and optoelectronic devices should prioritize Ba₃As₂ when targeting this specific energy range.

Mid-Wave Infrared (MWIR) Thermal Imaging and Sensing Using Bulk Ba₃As₂

With a calculated bulk bandgap of 0.356 eV, Ba₃As₂ absorbs in the MWIR region (~3.5 μm), making it suitable for thermal imaging, remote sensing, and spectroscopic detection applications [1]. This narrow bulk bandgap is a key differentiator for MWIR photodetector development, particularly in defense, security, and environmental monitoring contexts where alternative narrow-gap semiconductors may present cost, toxicity, or fabrication challenges. The commercially available high-purity grades (up to 5N) support reproducible thin-film and crystal growth for device prototyping [2].

Fundamental Studies on Alkaline Earth Pnictide Semiconductors and Zintl Phases

Ba₃As₂ serves as a model compound for investigating the electronic structure and bonding of II₃-V₂ pnictides and related Zintl phases [1]. Its body-centered cubic structure (a = 9.846 Å) with anion vacancies provides a platform for studying defect-mediated electronic and ionic transport phenomena [1]. The compound's chemical reactivity—including spontaneous combustion in halogen vapors and arsine evolution upon water contact—also makes it valuable for fundamental chemical reactivity studies under controlled inert atmosphere conditions [1].

Density-Dependent Material Studies and X-Ray Interaction Research

The elevated density of Ba₃As₂ (4.16 g/cm³) relative to Ca₃As₂ (~3.03 g/cm³) and Sr₃As₂ (3.23 g/cm³) makes it a suitable subject for studies investigating density-dependent properties such as X-ray attenuation, radiation shielding, and gravimetric sensing [1][2]. Researchers requiring a high-density alkaline earth arsenide for comparative physical property investigations should consider Ba₃As₂ as the primary candidate.

Application
Selection Property
Validation Focus
2D semiconductor photodetector research
Reported 2D bandgap differentiation
Spectral response and mobility review
Bulk MWIR absorption research
Reported bulk bandgap context
MWIR photoresponse and thin-film review
Pnictide and Zintl phase studies
Crystal structure and vacancy context
Defect-mediated property review
Density-dependent material studies
Reported density differentiation
X-ray attenuation and gravimetric review

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